molecular formula C18H21NO2 B8618564 4'-(Aminomethyl)-biphenyl-4-carboxylic acid tert-butyl ester

4'-(Aminomethyl)-biphenyl-4-carboxylic acid tert-butyl ester

Cat. No.: B8618564
M. Wt: 283.4 g/mol
InChI Key: SBAOFNIOCYNIKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 4’-(aminomethyl)-[1,1’-biphenyl]-4-carboxylate is an organic compound with a complex structure that includes a biphenyl core, an aminomethyl group, and a tert-butyl ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4’-(aminomethyl)-[1,1’-biphenyl]-4-carboxylate typically involves the following steps:

    Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.

    Introduction of the Aminomethyl Group: The aminomethyl group can be introduced via a reductive amination reaction using formaldehyde and an amine.

    Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4’-(aminomethyl)-[1,1’-biphenyl]-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The aminomethyl group can be oxidized to form an imine or a nitrile.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The biphenyl core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.

Major Products

    Oxidation: Imine or nitrile derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated biphenyl derivatives.

Scientific Research Applications

tert-Butyl 4’-(aminomethyl)-[1,1’-biphenyl]-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 4’-(aminomethyl)-[1,1’-biphenyl]-4-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the biphenyl core can participate in π-π interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    4,4’-Di-tert-butylbiphenyl: Similar biphenyl core but lacks the aminomethyl group.

    tert-Butyl 4-(4-amino-2-methylphenyl)piperazine-1-carboxylate: Contains a piperazine ring instead of a biphenyl core.

    4-(aminomethyl)piperidine-1-carboxylate: Similar aminomethyl group but different core structure.

Uniqueness

tert-Butyl 4’-(aminomethyl)-[1,1’-biphenyl]-4-carboxylate is unique due to its combination of a biphenyl core, an aminomethyl group, and a tert-butyl ester. This unique structure allows it to participate in a variety of chemical reactions and interact with biological molecules in specific ways, making it valuable for research and industrial applications.

Properties

Molecular Formula

C18H21NO2

Molecular Weight

283.4 g/mol

IUPAC Name

tert-butyl 4-[4-(aminomethyl)phenyl]benzoate

InChI

InChI=1S/C18H21NO2/c1-18(2,3)21-17(20)16-10-8-15(9-11-16)14-6-4-13(12-19)5-7-14/h4-11H,12,19H2,1-3H3

InChI Key

SBAOFNIOCYNIKA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)CN

Origin of Product

United States

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